Studies suggest Roscovitine may improve the function of motor neurons, the nerve cells responsible for muscle movement. In Spinal Muscular Atrophy (SMA), a disease characterized by motor neuron degeneration, Roscovitine treatment in mouse models enhanced spontaneous Ca2+ transients in motor neurons, potentially promoting their survival and function [].
Roscovitine's ability to modulate Ca2+ signaling is also being investigated in other neurodegenerative diseases like Alzheimer's and Parkinson's disease. The hypothesis is that Roscovitine might help protect neurons from damage caused by abnormal Ca2+ influx [].
Beyond neuroscience, Roscovitine finds application in plant biology research. Here, it serves as a tool to study cell division and morphogenesis (plant shape formation).
Roscovitine is a purine-derived inhibitor belonging to the family of cyclin-dependent kinase (CDK) inhibitors []. It is a synthetic compound, not found naturally. Researchers investigate its role in regulating cell division and its potential to induce cell death (apoptosis) in cancer cells [].
Roscovitine possesses a bicyclic structure consisting of a purine ring fused with a piperidine ring []. The key features include:
Roscovitine + CDK --> Roscovitine-CDK complex (inactive) []
The actual binding process is more intricate and involves multiple interactions between the functional groups of roscovitine and the CDK.
Roscovitine functions by competing with adenosine triphosphate (ATP) for binding at the ATP-binding site of CDKs. This interaction prevents ATP from binding to the kinase, thereby inhibiting its catalytic activity. The binding mechanism involves hydrogen bonds with specific amino acids in the CDK catalytic domain . The compound's structure has been confirmed through cocrystallization studies with CDK2 and CDK5, revealing its position within the ATP-binding pocket .
Roscovitine exhibits significant biological activity, particularly in cancer treatment. It induces cell cycle arrest and apoptosis across various cancer cell lines by inhibiting key signaling pathways such as Ras-MAPK and NF-κB. The compound has demonstrated efficacy in downregulating anti-apoptotic proteins like Bcl-2 and survivin while upregulating pro-apoptotic factors like p53 . Additionally, roscovitine has shown synergistic effects when combined with other chemotherapeutic agents such as doxorubicin and cisplatin .
The synthesis of roscovitine typically involves multi-step organic reactions starting from purine derivatives. Various synthetic routes have been explored, including modifications to the purine ring structure to enhance selectivity and potency against specific CDKs. Detailed methodologies can be found in specialized literature focusing on organic synthesis and medicinal chemistry .
Roscovitine has been investigated for its potential applications in various fields:
Research has indicated that roscovitine interacts not only with CDKs but also with other kinases such as extracellular regulated kinases (ERK1 and ERK2). Its inhibitory effects extend to calcium channels, impacting cellular signaling pathways crucial for various physiological processes . These interactions highlight its broad pharmacological profile beyond just CDK inhibition.
Roscovitine shares structural similarities with several other compounds that inhibit cyclin-dependent kinases. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Structure | Primary Targets | IC50 Range |
---|---|---|---|
Roscovitine | C₁₉H₂₆N₆O | CDK1, CDK2, CDK5, CDK7, CDK9 | 0.2 - 0.7 µM |
Flavopiridol | C₁₈H₁₈N₄O₃S | CDK1, CDK2 | 0.05 - 0.5 µM |
Palbociclib | C₂₂H₂₅N₇O₂ | CDK4, CDK6 | 0.5 - 1 µM |
Dinaciclib | C₂₁H₂₃N₅O₃ | CDK1, CDK2, CDK5 | 0.5 - 20 nM |
Uniqueness of Roscovitine:
Roscovitine possesses the molecular formula C19H26N6O with a molecular weight of 354.45 g/mol [1] [6] [7]. The compound is catalogued under CAS number 186692-46-6 and is assigned the PubChem identifier 160355 [1] [8]. The structural framework consists of a purine core scaffold decorated with three distinct substituents: a benzylamino group at the N6 position, an (R)-2-amino-1-butanol side chain at the C2 position, and an isopropyl group at the N9 position [3] [4].
The chemical structure can be represented by the SMILES notation: C@H(CO)CC, which captures the stereochemical configuration and connectivity of all atoms within the molecule [3]. The InChI key BTIHMVBBUGXLCJ-OAHLLOKOSA-N provides a unique identifier for the compound in chemical databases [3] [6].
Roscovitine exists as two stereoisomers, designated as (R)-roscovitine and (S)-roscovitine, with the stereocenter located at the C2 position of the amino side chain [5] [9]. The (R)-stereoisomer represents the more biologically active form, demonstrating approximately twice the inhibitory potency compared to its (S)-counterpart against cyclin-dependent kinase targets [10] [11]. This stereochemical preference has been confirmed through crystallographic studies and biological activity assessments [11].
The absolute configuration of the active (R)-enantiomer has been established through X-ray crystallographic analysis of the cyclin-dependent kinase 2-roscovitine complex, which definitively showed the binding of the (R)-stereoisomer to the enzyme active site [11]. The enhanced activity of the (R)-form is attributed to optimal spatial orientation of the hydroxymethyl and ethyl substituents, facilitating more favorable interactions within the kinase binding pocket [10].
The purine core of roscovitine serves as the fundamental recognition element for cyclin-dependent kinase binding, occupying the adenine binding pocket within the kinase active site [1] [10]. This bicyclic aromatic system consists of fused pyrimidine and imidazole rings, providing the essential hydrogen bonding capabilities necessary for enzyme recognition [2]. The purine scaffold establishes critical interactions with the hinge region of cyclin-dependent kinases through hydrogen bonds involving the N7 and N6 atoms with backbone atoms of Leucine 83 in cyclin-dependent kinase 2 [2] [11].
Structural studies have revealed that the purine ring system maintains a planar configuration within the kinase binding site, with the N8 and N1 positions forming hydrogen bonds with the main-chain atoms of Phenylalanine 105 [12] [13]. The aromatic nature of the purine scaffold contributes to additional van der Waals interactions with hydrophobic residues lining the adenosine triphosphate binding pocket, including Isoleucine 25, Phenylalanine 103, and Leucine 156 [12] [13].
The structure-activity relationships of roscovitine have been extensively characterized through systematic modifications of each structural domain [14] [15]. The N6-benzylamino substituent plays a critical role in determining both potency and selectivity, projecting into the ribose binding pocket of the kinase and establishing unique contacts not observed with adenosine triphosphate binding [14] [11]. Modifications to this benzyl group, including substitution patterns and ring systems, significantly impact inhibitory activity [14].
The (R)-2-amino-1-butanol side chain at the C2 position represents the most critical determinant of biological activity [14] [16]. The optimal chain length consists of a two-carbon ethyl group, as longer alkyl chains result in decreased potency [14]. The terminal hydroxyl group provides essential hydrogen bonding capability, and its removal or modification leads to substantial loss of activity [16]. The stereochemical configuration at this position is paramount, with the (R)-configuration being strongly preferred over the (S)-form [5] [9].
The N9-isopropyl substituent contributes to both binding affinity and selectivity profiles [14] [16]. This branched alkyl group occupies a hydrophobic region of the kinase active site and participates in van der Waals interactions that stabilize the inhibitor-enzyme complex [17]. Modifications to this position, including methylation or extension to larger alkyl groups, generally result in reduced activity [14].
Recent structure-activity studies have explored purine ring isomerization, where displacement of nitrogen atoms within the core scaffold can dramatically enhance binding affinity [12] [13]. The finisterine analogue, featuring nitrogen translocation from position 6 to position 9, demonstrates 4-7 fold enhanced affinity for cyclin-dependent kinases 5 and 9 compared to roscovitine [12] [13]. This enhancement is attributed to altered conformational flexibility around key rotational bonds, affecting the energetics of inhibitor binding [13].
Roscovitine exhibits characteristic physicochemical properties that define its handling, storage, and analytical requirements [6] [18]. The compound appears as a white to off-white crystalline solid with a melting point range of 106-107°C [6] [18]. The predicted boiling point is 577.5 ± 60.0°C at standard atmospheric pressure, though this value represents a computational estimate rather than experimental determination [19] [18].
The density of roscovitine is reported as 1.3 ± 0.1 g/cm³, indicating a relatively compact molecular packing in the solid state [19] [18]. The compound demonstrates good thermal stability, remaining stable for two years when stored as supplied at temperatures at or below -20°C [18]. Solution stability varies with solvent choice, with prepared solutions in dimethyl sulfoxide or ethanol maintaining stability for up to three months when stored at -20°C [18].
Solubility characteristics show that roscovitine dissolves readily in organic solvents, with solubility in dimethyl sulfoxide reaching 10-50 mg/mL with gentle warming [3] [7] [18]. Ethanol solubility ranges from 10-35.44 mg/mL depending on temperature and preparation conditions [7] [8]. The compound shows limited solubility in aqueous systems, though it can be dissolved in 50 mM hydrochloric acid with pH adjustment to 2.5 [2].
The predicted pKa value of 14.56 ± 0.10 indicates that roscovitine behaves as a very weak base under physiological conditions [6] [18]. This property influences its ionization state and membrane permeability characteristics. The flash point is estimated at 303.1 ± 32.9°C, indicating relatively low volatility and fire hazard under normal handling conditions [19].
Spectroscopic characterization relies primarily on nuclear magnetic resonance spectroscopy and mass spectrometry for structural confirmation [20] [21]. The compound can be analyzed using standard analytical techniques including high-performance liquid chromatography for purity assessment and stability studies [21]. X-ray crystallographic data are available through the Cambridge Crystallographic Data Centre, with deposition number 157779 providing detailed structural information [1].